

An In-depth Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 2-aminothiophene-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 2-aminothiophene-3-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its thiophene core, substituted with an amino group and a bulky tert-butyl carboxylate group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **tert-butyl 2-aminothiophene-3-carboxylate**, with a focus on its application in the development of novel therapeutic agents.

Core Chemical and Physical Properties

Tert-butyl 2-aminothiophene-3-carboxylate is a solid at room temperature and requires storage in a dark, inert atmosphere at temperatures between 2-8°C to maintain its stability.^[1] Key physical and chemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO ₂ S	[1]
Molecular Weight	199.27 g/mol	[2][3]
CAS Number	59739-05-8	[3]
Boiling Point	289.6 °C	[2]
Physical Form	Solid	[1]
Storage Temperature	2-8 °C	[1]

Spectroscopic Data

The structural elucidation of **tert-butyl 2-aminothiophene-3-carboxylate** and its derivatives relies on various spectroscopic techniques. While a complete set of spectra for the title compound is not readily available in the public domain, data for closely related analogs provide valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the amino group, and the tert-butyl group. The chemical shifts and coupling constants of the thiophene protons are indicative of the substitution pattern.
- ¹³C NMR:** The carbon NMR spectrum will display distinct peaks for the carbon atoms of the thiophene ring, the carbonyl group of the ester, and the tert-butyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- N-H stretching vibrations for the primary amine.
- C=O stretching vibration for the ester carbonyl group.
- C-N and C-S stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic losses of the *tert*-butyl group and fragments from the thiophene ring.

Synthesis and Reactivity

The primary synthetic route to ***tert*-butyl 2-aminothiophene-3-carboxylate** is the Gewald reaction. This versatile one-pot, multi-component reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.^{[4][5]}

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (General Procedure)

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as *tert*-butyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Materials:

- A suitable ketone or aldehyde
- *Tert*-butyl cyanoacetate
- Elemental sulfur
- A basic catalyst (e.g., morpholine, triethylamine, or piperidine)
- An appropriate solvent (e.g., ethanol, methanol, or DMF)

Procedure:

- To a solution of the ketone/aldehyde and *tert*-butyl cyanoacetate in the chosen solvent, add the basic catalyst.
- To this mixture, add elemental sulfur portion-wise.

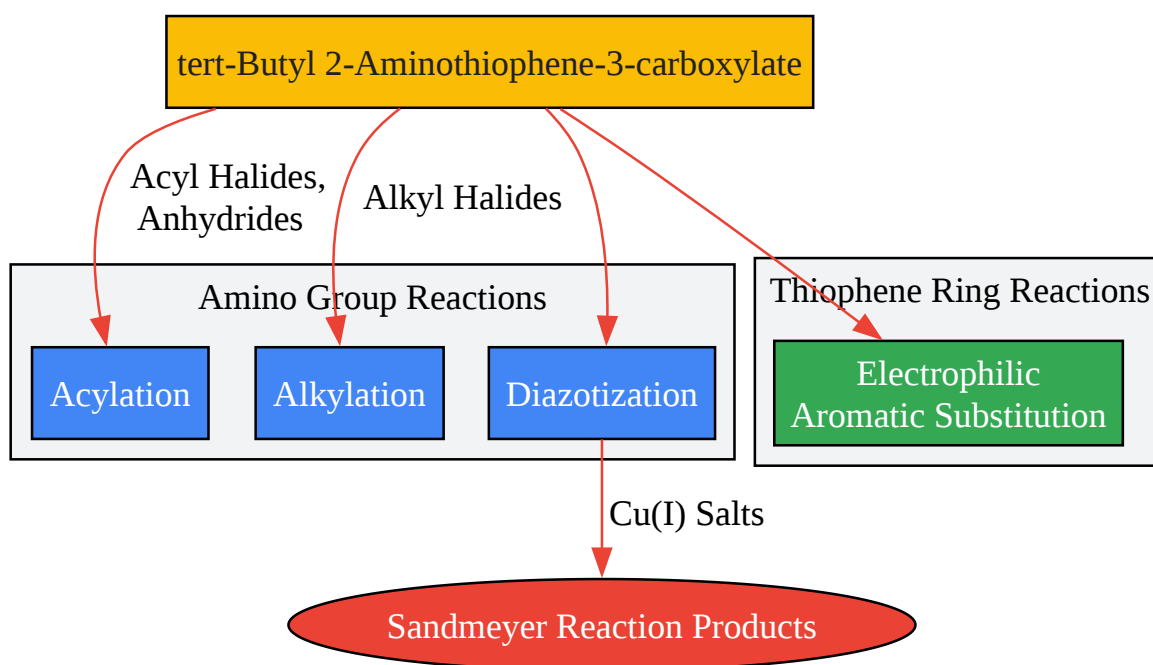
- The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a designated period.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by pouring it into ice-water, followed by extraction with a suitable organic solvent.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.
- The crude product is then purified by column chromatography or recrystallization to yield the desired 2-aminothiophene derivative.

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Chemical Reactivity

The chemical reactivity of **tert-butyl 2-aminothiophene-3-carboxylate** is characterized by the interplay of its functional groups: the nucleophilic amino group, the aromatic thiophene ring, and the sterically hindering tert-butyl ester.

- **Acylation and Alkylation of the Amino Group:** The 2-amino group can readily undergo acylation and alkylation reactions with various electrophiles to introduce diverse substituents.
- **Reactions of the Thiophene Ring:** The electron-rich thiophene ring is susceptible to electrophilic substitution reactions.
- **Sandmeyer-type Reactions:** The amino group can be diazotized and subsequently replaced by various substituents through Sandmeyer-type reactions, further expanding the synthetic utility of this scaffold.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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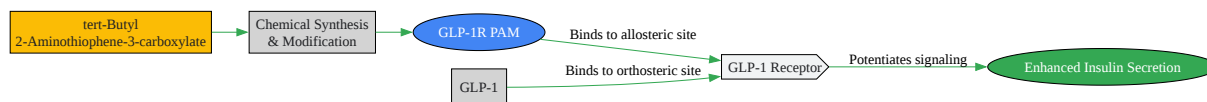
Caption: Reactivity of **tert-butyl 2-aminothiophene-3-carboxylate**.

Applications in Drug Discovery

Tert-butyl 2-aminothiophene-3-carboxylate and its derivatives have emerged as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.

Positive Allosteric Modulators of GLP-1R

A significant application of this compound is in the synthesis of small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).^{[9][10][11][12][13]} GLP-1R is a key target for the treatment of type 2 diabetes and obesity. PAMs enhance the receptor's response to the endogenous GLP-1, offering a promising therapeutic strategy. The 2-aminothiophene scaffold serves as a core structure for the development of these modulators.



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Caption: Role in the development of GLP-1R PAMs.

Conclusion

Tert-butyl 2-aminothiophene-3-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse reactivity of its functional groups provide a robust platform for the generation of novel compounds with significant therapeutic potential, particularly in the development of treatments for metabolic disorders. Further exploration of its chemical space is likely to yield new and improved drug candidates.

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